An In-depth Technical Guide to 2-Formylthiophene-3-boronic acid
An In-depth Technical Guide to 2-Formylthiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Formylthiophene-3-boronic acid, a versatile building block in organic synthesis, particularly relevant in the field of drug discovery and materials science. This document details its chemical and physical properties, safety information, key applications, and detailed experimental protocols.
Chemical Identity and Properties
2-Formylthiophene-3-boronic acid, with the CAS Number 4347-31-3 , is a heterocyclic organic compound containing a thiophene ring substituted with a formyl group and a boronic acid functional group.[1][2][3][4][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4347-31-3[1][2][3][4][5] |
| Molecular Formula | C₅H₅BO₃S[1][4][5] |
| Molecular Weight | 155.97 g/mol [1][4] |
| IUPAC Name | (2-formylthiophen-3-yl)boronic acid |
| Synonyms | 2-Formyl-3-thienylboronic acid, 2-Formylthiophen-3-ylboronic acid, 3-Boronothiophene-2-carboxaldehyde[1] |
| InChI Key | BBENFHSYKBYWJX-UHFFFAOYSA-N[1][2] |
| SMILES | O=Cc1sccc1B(O)O[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white or beige powder |
| Melting Point | 167-193 °C (may decompose around 200 °C)[1][2] |
| Boiling Point | 396.7 ± 52.0 °C (Predicted) |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in water |
| Sensitivity | Air sensitive |
| Storage | Store in a cool, dry, dark place under an inert atmosphere, preferably in a freezer at -20°C |
Safety and Handling
2-Formylthiophene-3-boronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Key Applications in Research and Development
2-Formylthiophene-3-boronic acid is a valuable reagent primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor in the synthesis of complex heterocyclic molecules.
-
Suzuki-Miyaura Cross-Coupling Reactions: It serves as a nucleophilic partner in Suzuki-Miyaura couplings to form C-C bonds with various aryl and heteroaryl halides. This reaction is fundamental in the synthesis of biaryl and biheteroaryl structures, which are common motifs in pharmaceuticals and organic materials.[1][2]
-
Synthesis of PARP-1 Inhibitors: This compound is a key starting material for the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives. These derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a significant target in cancer therapy.[1][2][6]
-
Materials Science: It is also used in the preparation of phenanthro-dithiophene moieties, which are investigated for their field-effect transistor properties in organic electronics.[1][2]
Signaling Pathways
2-Formylthiophene-3-boronic acid is a precursor to potent PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: The role of PARP-1 in DNA single-strand break repair and its inhibition.
Experimental Protocols
Caption: A representative synthetic workflow for the preparation of 2-Formylthiophene-3-boronic acid.
Materials:
-
3-Bromothiophene-2-carbaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromothiophene-2-carbaldehyde and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled in an ice bath, and aqueous HCl is added slowly to quench the reaction and hydrolyze the boronate ester. The mixture is stirred for 1-2 hours.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford 2-formylthiophene-3-boronic acid as a solid.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-formylthiophene-3-boronic acid with an aryl bromide.[7]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Formylthiophene-3-boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-formylthiophene-3-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents). Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: The mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: The palladium catalyst (0.02-0.05 equivalents) is added under a positive pressure of the inert gas.
-
Reaction: The vessel is sealed, and the mixture is heated to 80-100 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
This multi-step synthesis utilizes 2-formylthiophene-3-boronic acid as a key starting material to construct the core scaffold of a class of PARP-1 inhibitors, as reported by Pellicciari et al.[8]
Procedure Overview: The synthesis involves an initial Suzuki coupling of 2-formylthiophene-3-boronic acid with a suitable ortho-substituted benzene derivative to form a biaryl intermediate. This is followed by a series of transformations, including conversion of the formyl group and subsequent cyclization to form the thieno[2,3-c]isoquinolin-5-one ring system. A key step in a reported efficient synthesis is a Curtius rearrangement of an acyl azide intermediate.[8][9][10]
A representative sequence is as follows:
-
Suzuki Coupling: 2-Formylthiophene-3-boronic acid is coupled with an ortho-aminomethylphenyl derivative (or a precursor) under standard Suzuki-Miyaura conditions to yield the corresponding biaryl compound.
-
Oxidation: The formyl group of the thiophene ring is oxidized to a carboxylic acid.
-
Amide Formation and Cyclization: The resulting amino-acid is then cyclized, often via activation of the carboxylic acid (e.g., formation of an acid chloride or ester) followed by intramolecular amide bond formation, to yield the 4H-thieno[2,3-c]isoquinolin-5-one scaffold.
Spectroscopic Data
While a publicly available, verified full set of spectroscopic data for 2-formylthiophene-3-boronic acid is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds.
¹H NMR:
-
The spectrum is expected to show signals for the two protons on the thiophene ring, the aldehyde proton, and the two hydroxyl protons of the boronic acid group.
-
The thiophene protons would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm).
-
The aldehyde proton (CHO) would be a singlet further downfield (typically δ 9.5-10.5 ppm).
-
The boronic acid protons (B(OH)₂) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR:
-
Expected signals would include those for the four carbons of the thiophene ring, with the carbon bearing the formyl group and the carbon bearing the boronic acid group being distinct. The formyl carbon would appear significantly downfield (typically δ 180-190 ppm).
FT-IR:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[11]
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.[12][13]
-
C=C stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.[11]
-
B-O stretch: A strong band typically found in the 1300-1400 cm⁻¹ region.
-
C-S stretch (in thiophene ring): Weaker bands in the fingerprint region.[14]
Mass Spectrometry (MS):
-
In electrospray ionization (ESI), the molecule may be observed as [M-H]⁻ in negative mode or potentially as adducts in positive mode. A common observation for boronic acids is the loss of water to form the corresponding boroxine (a cyclic trimer).
-
The molecular ion peak would be expected at m/z 156 (for the monoisotopic mass).
This guide serves as a foundational resource for professionals working with 2-formylthiophene-3-boronic acid. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this chemical.
References
- 1. 2-醛基噻吩-3-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-ホルミル-3-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Formylthiophene-3-boronic acid CAS#: 4347-31-3 [amp.chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. chemscene.com [chemscene.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
